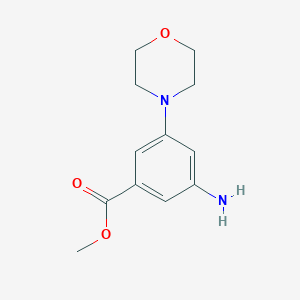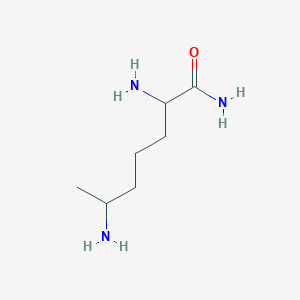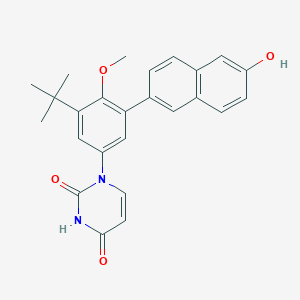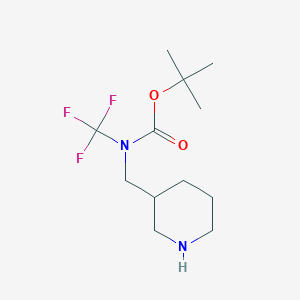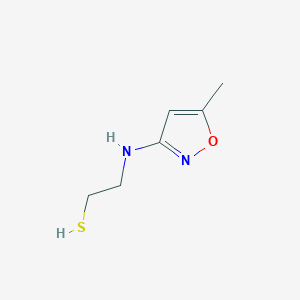
2-((5-Methylisoxazol-3-yl)amino)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is a compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a mercapto group (-SH). This compound is notable for its unique structure, which includes an isoxazole ring, a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- typically involves the reaction of ethanethiol with a suitable isoxazole derivative. One common method is the nucleophilic substitution reaction where ethanethiol displaces a leaving group on the isoxazole ring . The reaction conditions often require a base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as copper or ruthenium, can also facilitate the reaction, although metal-free synthetic routes are preferred due to environmental and cost considerations .
Analyse Des Réactions Chimiques
Types of Reactions
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced back to the thiol from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br₂) or iodine (I₂) are commonly used.
Reduction: Zinc and acid are typically employed to reduce disulfides back to thiols.
Major Products
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Applications De Recherche Scientifique
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes involving thiol-disulfide interconversion.
Industry: Used in the production of materials that require specific sulfur-containing functionalities.
Mécanisme D'action
The mechanism of action of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- involves its interaction with molecular targets through the thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The isoxazole ring can also interact with various biological targets, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol without the isoxazole ring.
2-Mercaptoethanol: Contains a hydroxyl group instead of the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is unique due to the combination of the thiol group and the isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H10N2OS |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2-[(5-methyl-1,2-oxazol-3-yl)amino]ethanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-5-4-6(8-9-5)7-2-3-10/h4,10H,2-3H2,1H3,(H,7,8) |
Clé InChI |
NTYBVADMHWSUQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




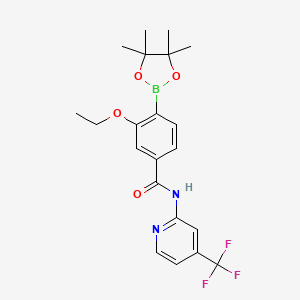
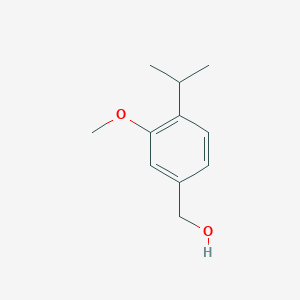
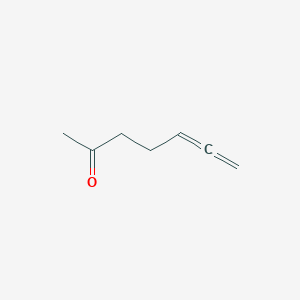
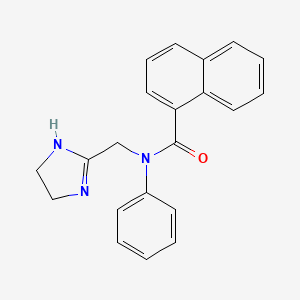

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
